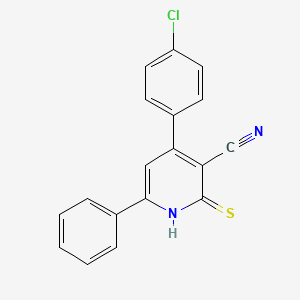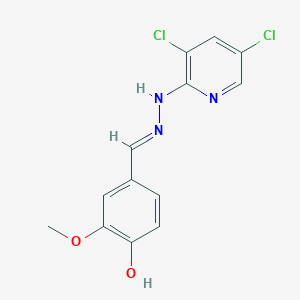![molecular formula C28H25N5O2 B11643267 N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11643267.png)
N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the following chemical formula:
C23H22N6O
. It falls within the class of indole derivatives, which are known for their diverse biological and clinical applications . Unfortunately, detailed information about this specific compound is scarce, as it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. Therefore, I recommend further research to confirm its identity and purity.Análisis De Reacciones Químicas
Types of Reactions:: While specific reactions for this compound are elusive, we can infer potential reactions based on its functional groups. These may include:
Oxidation: Oxidative transformations of the indole moiety.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Substitution reactions at various positions.
Condensation: Formation of hydrazones or other derivatives.
Common Reagents and Conditions:: Without precise data, we can only speculate on reagents and conditions. typical reagents for indole derivatives include hydrazine hydrate, aldehydes, ketones, and various catalysts.
Major Products:: Potential products from reactions involving N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide might include hydrazones, imines, or other derivatives. Further experimental work is necessary to confirm these hypotheses.
Aplicaciones Científicas De Investigación
Chemistry: Investigation of its reactivity, stability, and novel reactions.
Biology: Exploration of its effects on cellular processes.
Medicine: Evaluation of its pharmacological properties (anti-inflammatory, analgesic, etc.).
Industry: Possible use as a building block for drug development or materials synthesis.
Mecanismo De Acción
Unfortunately, the precise mechanism by which N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide exerts its effects remains unknown. Researchers should investigate its interactions with molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While direct comparisons are challenging due to limited data, researchers can explore related indole derivatives. Some similar compounds include:
Indole-3-acetic acid: A plant hormone derived from tryptophan, with diverse physiological effects.
Other indole derivatives: Investigate their structures, properties, and applications.
Propiedades
Fórmula molecular |
C28H25N5O2 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H25N5O2/c1-18-11-13-20(14-12-18)17-35-27-10-6-4-8-22(27)25-15-26(32-31-25)28(34)33-29-16-23-19(2)30-24-9-5-3-7-21(23)24/h3-16,30H,17H2,1-2H3,(H,31,32)(H,33,34)/b29-16+ |
Clave InChI |
FZTZBLTWRFRJLU-MUFRIFMGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(NC5=CC=CC=C54)C |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11643213.png)
![ethyl 4-(5-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11643219.png)
![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11643220.png)
![N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11643238.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11643244.png)
![Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate](/img/structure/B11643245.png)
![2-({[2-(4-Butanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11643251.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643252.png)
![5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11643254.png)

![(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643256.png)
